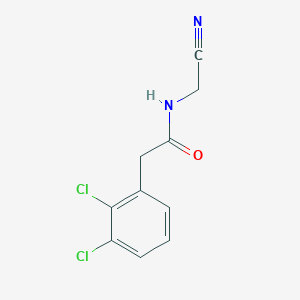
N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide, also known as DCDPA, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and weeds through the disruption of key metabolic pathways. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide has been shown to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body, with no evidence of accumulation in tissues. However, more studies are needed to fully understand the biochemical and physiological effects of N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide in lab experiments is its high purity, which ensures reproducibility of results. Additionally, N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation is that N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide may not be suitable for all experiments, as its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide. One area of interest is the development of new antibiotics and herbicides based on N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide. Additionally, more studies are needed to fully understand the mechanism of action of N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide and its potential applications in materials science. Finally, further research is needed to determine the long-term effects of N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide on human health and the environment.
Méthodes De Synthèse
The synthesis of N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide involves the reaction of 2,3-dichlorobenzoyl chloride with cyanomethylamine in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide. This method has been optimized to produce high yields of N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide with high purity.
Applications De Recherche Scientifique
N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
In the agricultural industry, N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide has been studied for its potential as a herbicide. It has been found to be effective against a wide range of weeds, including those that are resistant to other herbicides. Additionally, N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.
In materials science, N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide has been studied for its potential as a building block for the synthesis of new materials. It has been used to synthesize polymers with unique properties, such as high thermal stability and conductivity.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-3-1-2-7(10(8)12)6-9(15)14-5-4-13/h1-3H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJKWWRVWPCJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(2,3-dichlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)


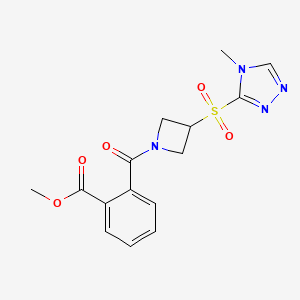
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2485369.png)
![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)


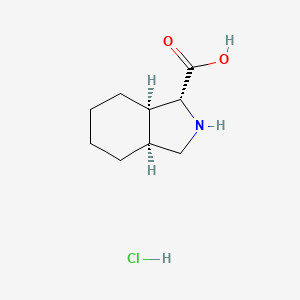
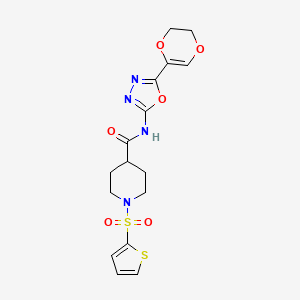
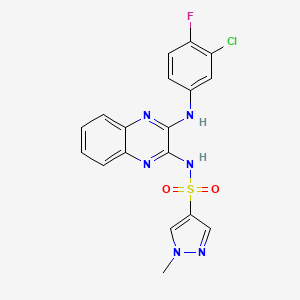
![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2485382.png)
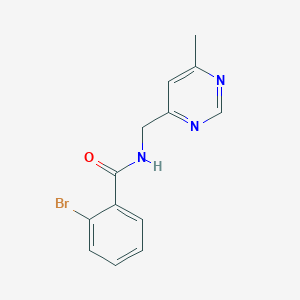
![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)